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Description
BPOC-THR(TBU)-OH CHA is a white solid with the molecular formula C30H44N2O5 and a molecular weight of 512.6812. It is a bpoc-protected L-threonine derivative12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of BPOC-THR(TBU)-OH CHA. However, it is widely used in peptide synthesis, indicating that it might be synthesized through methods commonly used in peptide chemistry2.Molecular Structure Analysis
The molecular structure of BPOC-THR(TBU)-OH CHA consists of 30 carbon atoms, 44 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms1. The exact structure can be found in the MOL file associated with its CAS number1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving BPOC-THR(TBU)-OH CHA. However, given its use in peptide synthesis, it likely participates in amide bond formation reactions2.Physical And Chemical Properties Analysis
BPOC-THR(TBU)-OH CHA has a melting point of 192-194 °C (decomposition) and should be stored at -15°C1.
Safety And Hazards
Future Directions
As BPOC-THR(TBU)-OH CHA is a building block used in peptide synthesis2, its future directions are likely tied to the field of peptide and protein research, which is a rapidly advancing area with applications in drug discovery, materials science, and bioengineering.
I hope this information is helpful! If you have any other questions, feel free to ask.
properties
IUPAC Name |
cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5.C6H13N/c1-16(29-23(2,3)4)20(21(26)27)25-22(28)30-24(5,6)19-14-12-18(13-15-19)17-10-8-7-9-11-17;7-6-4-2-1-3-5-6/h7-16,20H,1-6H3,(H,25,28)(H,26,27);6H,1-5,7H2/t16-,20+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWBWZUEMWIOOL-PXPMWPIZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid |
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